3-chloro-1H-indazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKVYMZENPQZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-chloro-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1). This receptor plays a crucial role in maintaining endothelial barrier integrity.
Mode of Action
This compound interacts with its target, the S1P1 receptor, in two distinct ways. It can activate the receptor, which helps maintain the integrity of the endothelial barrier. Alternatively, it can induce desensitization of the S1P1 receptor, leading to peripheral blood lymphopenia.
Biochemical Pathways
The interaction of this compound with the S1P1 receptor affects several biochemical pathways. The activation of the receptor helps maintain the integrity of the endothelial barrier, which is crucial for vascular health. On the other hand, the desensitization of the receptor leads to peripheral blood lymphopenia.
Result of Action
The activation of the S1P1 receptor by this compound helps maintain the integrity of the endothelial barrier. This could potentially contribute to vascular health. In contrast, the desensitization of the S1P1 receptor leads to peripheral blood lymphopenia, which could have implications for immune function.
Biochemical Analysis
Biochemical Properties
3-Chloro-1H-indazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes such as tyrosine threonine kinase (TTK), which is involved in cell cycle regulation. The compound’s interaction with TTK can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines, including colon and melanoma cells. The compound can induce cell cycle arrest in the G0-G1 phase, thereby inhibiting cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with tyrosine threonine kinase (TTK) results in the inhibition of this enzyme, which is crucial for cell cycle progression. This inhibition can lead to reduced cell proliferation and potential anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indazole derivatives, including this compound, can remain stable under specific conditions, but may degrade over time, affecting their long-term efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown sustained antiproliferative effects on cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For example, indazole derivatives have been shown to inhibit cell growth at concentrations lower than 1 μM, but higher doses may lead to toxicity in normal cells.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence its efficacy and toxicity. For instance, the metabolism of indazole derivatives can lead to the formation of active metabolites that contribute to their biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within specific tissues can influence its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity.
Biological Activity
3-Chloro-1H-indazole-5-carboxylic acid (CAS No. 1031417-73-8) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its applications in pharmaceutical development, agricultural chemistry, and biochemical research.
- Molecular Formula : C8H6ClN2O2
- Molecular Weight : 196.59 g/mol
- CAS Number : 1031417-73-8
1. Pharmaceutical Development
This compound has been identified as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and cancer-related pathways. Its derivatives have shown promise in:
- Anti-inflammatory Activity : Research indicates that indazole derivatives exhibit significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Studies have demonstrated that compounds derived from indazole frameworks can inhibit cancer cell proliferation. For example, derivatives have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potent anticancer properties .
2. Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its role includes:
- Herbicides and Pesticides : The compound is effective in enhancing crop yield by protecting plants against pests and diseases, thus contributing to sustainable agriculture practices .
3. Biochemical Research
This compound is employed in biochemical studies to explore its effects on cellular processes:
- Cellular Mechanisms : Research has focused on its ability to modulate signaling pathways involved in apoptosis and cell cycle regulation, which are critical for understanding disease mechanisms .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various indazole derivatives, including this compound. The findings revealed that these compounds significantly reduced cell viability in human leukemia cell lines with IC50 values less than 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .
Case Study 2: Antimicrobial Properties
Another study assessed the antibacterial activity of indazole derivatives against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as novel antibacterial agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 3-chloro-1H-indazole-5-carboxylic acid can be contextualized by comparing it with analogous indazole derivatives. Key comparisons include:
3-(Trifluoromethyl)-1H-indazole-5-carboxylic Acid
- Structural Difference : The trifluoromethyl (-CF₃) group at position 3 replaces chlorine.
- Applications : Trifluoromethyl-substituted indazoles are prevalent in agrochemicals and pharmaceuticals due to enhanced metabolic stability and lipophilicity .
7-Methyl-1H-indazole-5-carboxylic Acid
- Structural Difference : A methyl group is introduced at position 7, distal to the carboxylic acid at position 5.
- Steric and Electronic Effects : The electron-donating methyl group may reduce carboxylic acid acidity compared to the chloro-substituted analog. Increased hydrophobicity could improve membrane permeability .
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic Acid
- Structural Difference : A keto group replaces the chloro substituent at position 3, forming a dihydroindazole.
- Functional Implications : The keto group enables tautomerism and hydrogen bonding, which may influence binding affinity in biological targets. This structural feature is common in protease inhibitors .
Data Table: Comparative Analysis of Indazole-5-carboxylic Acid Derivatives
Preparation Methods
General Synthetic Strategy
The synthesis of 3-chloro-1H-indazole-5-carboxylic acid typically follows a pathway involving:
- Formation of the indazole core or modification of an existing indazole derivative.
- Introduction of the chloro substituent at the 3-position.
- Functionalization at the 5-position with a carboxylic acid group, often via ester intermediates.
- Hydrolysis of ester groups to yield the free carboxylic acid.
Preparation via Methyl Ester Intermediates
A common approach involves preparing methyl esters of indazole carboxylic acids followed by hydrolysis to the acid. For example, methyl 5-chloro-1H-indazole-3-carboxylate serves as a key intermediate.
Synthesis of Methyl 5-Chloro-1H-indazole-3-carboxylate:
- Starting from 5-chloro-1H-indazole-3-carboxylic acid, esterification is performed using methanol and concentrated sulfuric acid under reflux for about 3 hours.
- After cooling, the reaction mixture is poured into water, precipitating the methyl ester.
- The product is isolated by filtration and washing, yielding approximately 75% of methyl 5-chloro-1H-indazole-3-carboxylate.
- Characterization by ^1H NMR confirms the structure.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 5-chloro-1H-indazole-3-carboxylic acid, MeOH, H2SO4, reflux 3 h | 75 | Acid catalyzed esterification |
Halogenation and Functional Group Transformations
Chlorination at the 3-position can be achieved using N-chlorosuccinimide (NCS):
- Methyl 1-isopropyl-1H-indazole-5-carboxylate is dissolved in dimethylformamide (DMF).
- N-chlorosuccinimide is added dropwise at room temperature and stirred for 18 hours.
- Workup includes aqueous extraction and purification by column chromatography to afford methyl 3-chloro-1-isopropyl-1H-indazole-5-carboxylate.
This method highlights the selective chlorination of the indazole ring, which can be adapted for 3-chloro substitution in related compounds.
Hydrolysis to this compound
The methyl ester intermediates can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid:
- Acidic hydrolysis: Refluxing the methyl ester in aqueous acidic media (e.g., hydrochloric acid) leads to cleavage of the ester bond.
- Basic hydrolysis: Treatment with sodium hydroxide followed by acidification also produces the carboxylic acid.
Specific hydrolysis conditions are often optimized based on substrate sensitivity and desired purity.
Direct Synthesis from Indole Precursors
An alternative route involves the transformation of substituted indoles into indazole derivatives:
- Nitrosation of indoles at the 3-position using sodium nitrite under acidic conditions generates oxime intermediates.
- Subsequent ring closure yields 1H-indazole-3-carboxaldehyde derivatives.
- Further functional group manipulations lead to carboxylic acid derivatives, including halogenated indazoles.
This method allows access to various substituted indazoles, including 3-chloro derivatives, by selecting appropriate starting indoles and reaction conditions.
Coupling and Amidation Reactions
For further functionalization, indazole-3-carboxylic acid derivatives can be coupled with amines or hydrazides:
- Activation of the carboxylic acid (e.g., using HBTU or other coupling agents) in the presence of bases like diisopropylethylamine in DMF.
- Subsequent addition of amine or hydrazide nucleophiles leads to amide or hydrazide derivatives.
While these steps are downstream from the acid preparation, they often require the acid or ester intermediates in high purity.
Summary Data Table of Key Preparation Steps
Research Findings and Notes
- The esterification and chlorination steps are critical for obtaining pure intermediates with good yields.
- Use of non-nucleophilic bases and inert solvents like DMF improves coupling efficiency.
- The nitrosation method allows access to a variety of substituted indazoles but requires careful temperature control to minimize side reactions.
- Column chromatography is frequently employed to purify chlorinated and functionalized indazole derivatives.
- Reaction times vary widely depending on substrates and conditions, from hours to days.
- The presence of electron-donating or withdrawing groups on the indazole ring influences reaction rates and yields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloro-1H-indazole-5-carboxylic acid, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of pre-existing indazole scaffolds. For example, describes the synthesis of 1-allyl-3-chloro-5-nitro-1H-indazole via nucleophilic substitution and nitration, which could be adapted for introducing the carboxylic acid group at position 5. Key intermediates are characterized using techniques like -NMR (to confirm substitution patterns) and IR spectroscopy (to track functional groups such as -COOH). Reflux in acetic acid with sodium acetate, as outlined in , is a common method for condensation reactions in similar heterocycles .
Q. How can X-ray crystallography confirm the molecular structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D structure. highlights the use of SHELX software for refining crystallographic data. For example, in , the structure of 5-fluoro-1H-indole-3-carboxylic acid was determined with an R-factor of 0.054, demonstrating the precision achievable for similar compounds. Hydrogen bonding between the carboxylic acid group and adjacent molecules can be mapped to understand packing motifs .
Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent positions and confirm the indazole core.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 195.602 g/mol for a related compound in ).
- IR Spectroscopy : Confirms the presence of carboxylic acid (-COOH, ~1700 cm) and C-Cl bonds (~550–850 cm).
- HPLC : Purity assessment (≥98% as in ) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Temperature Control : Gradual heating (e.g., 80–100°C) to avoid decomposition, as seen in for analogous indole derivatives.
Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., time, stoichiometry) .
Q. What strategies resolve data contradictions between computational modeling and experimental results for this compound?
- Methodological Answer :
- Validation via SCXRD : Compare computed bond lengths/angles with experimental crystallographic data (e.g., mean C–C bond deviation of 0.003 Å in ).
- DFT Refinement : Adjust computational parameters (e.g., basis sets like B3LYP/6-311+G(d,p)) to better match experimental NMR shifts.
- Docking Studies : If biological activity is studied, align computational docking results with assay data (e.g., enzyme inhibition IC) to identify model inaccuracies .
Q. What methodologies are recommended for analyzing the impact of substituent position (e.g., Cl at position 3) on biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 5-chloro vs. 3-chloro isomers) and test in bioassays (e.g., antimicrobial or kinase inhibition).
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., ATP-binding pockets) to rationalize activity differences.
- Crystallographic Analysis : Compare binding modes of analogs, as in , where nitro and chloro substituents influence indazole bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
